molecular formula C22H33NO4 B189803 Neotuberostemonine CAS No. 143120-46-1

Neotuberostemonine

Cat. No.: B189803
CAS No.: 143120-46-1
M. Wt: 375.5 g/mol
InChI Key: GYOGHROCTSEKDY-UEIGSNQUSA-N
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Description

Neotuberostemonine is a natural alkaloid isolated from the roots of the plant Stemona tuberosa. This compound is known for its significant biological activities, particularly its antitussive (cough-suppressing) properties. It has been studied for its potential therapeutic effects in various medical conditions, including pulmonary fibrosis and chronic hypoxia-induced lung damage .

Mechanism of Action

Target of Action

Neotuberostemonine, a natural alkaloid isolated from Stemona tuberosa, primarily targets Hypoxia-Inducible Factor 1-alpha (HIF-1α), Transforming Growth Factor-beta (TGF-β), and Stromal cell-Derived Factor-1 (SDF-1) secreted by macrophages and fibroblasts . These targets play crucial roles in cellular responses to hypoxia and inflammation, and are involved in the regulation of fibroblast activation and differentiation .

Mode of Action

This compound interacts with its targets by suppressing the expression of HIF-1α, TGF-β, and SDF-1 . This suppression is achieved through the regulation of the Phosphoinositide 3-Kinase (PI3K)-dependent Protein Kinase B (AKT) and Extracellular signal-Regulated Kinase (ERK) pathways . The suppression of these targets leads to the inhibition of fibroblast activation and differentiation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the PI3K-dependent AKT and ERK pathways . These pathways are crucial for cell survival, proliferation, and differentiation. By suppressing TGF-β and SDF-1 via these pathways, this compound inhibits the activation and differentiation of fibroblasts, which are key processes in the development of pulmonary fibrosis .

Pharmacokinetics

It’s known that the compound can be orally administered, suggesting good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of HIF-1α, TGF-β, and SDF-1 expression, leading to the inhibition of fibroblast activation and differentiation . In a mouse model of lung fibrosis, this compound effectively attenuated bleomycin-induced pulmonary fibrosis . These results suggest that this compound may be a promising pharmacological agent for the treatment of pulmonary fibrosis .

Action Environment

Hypoxia, or low oxygen levels, is a common condition in many pathological states, including pulmonary fibrosis. This compound’s ability to reverse the effects of hypoxia on lung fibroblasts suggests that its efficacy may be influenced by the oxygen levels in the environment .

Biochemical Analysis

Biochemical Properties

Neotuberostemonine interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit the protein expression of Hypoxia-inducible factor 1-alpha (HIF-1α), Transforming growth factor beta (TGF-β), Fibroblast growth factor 2 (FGF2), and Alpha-smooth muscle actin (α-SMA) in hypoxia-exposed fibroblasts .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It suppresses the activation and differentiation of primary mouse lung fibroblasts (PLFs) under hypoxic conditions . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms . It dose-dependently suppresses hypoxia-induced activation and differentiation of PLFs . It also reverses hypoxia-induced reduction in the expression of prolyl hydroxylated-HIF-1α, a critical step in the initiation of HIF-1α degradation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that this compound effectively attenuates bleomycin-induced pulmonary fibrosis in a mouse model when administered orally at a dose of 30 mg·kg -1 ·d -1 for 1 or 2 weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . A study found that this compound had a weak inhibitory effect at 15 mg/kg and a strong inhibitory effect at 30 or 60 mg/kg on mouse lung fibrosis .

Metabolic Pathways

It is known to interact with the HIF-1α pathway, influencing the expression of various proteins and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neotuberostemonine is primarily obtained through extraction from the roots of Stemona tuberosa. The extraction process involves the use of organic solvents such as methanol or ethanol to isolate the alkaloid from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from cultivated Stemona tuberosa plants. The process includes harvesting the roots, drying them, and then using solvent extraction followed by purification steps to obtain the pure compound. The yield and purity of this compound can be optimized by adjusting the extraction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Neotuberostemonine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Comparison with Similar Compounds

Neotuberostemonine is part of a class of alkaloids known as Stemona alkaloids. Similar compounds include:

Uniqueness: this compound is unique due to its specific molecular structure and its ability to inhibit HIF-1α signaling, which is not commonly observed in other related alkaloids. This unique mechanism of action makes it a promising candidate for therapeutic applications in respiratory diseases .

Properties

IUPAC Name

(1S,3S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16-,17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOGHROCTSEKDY-UEIGSNQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316122
Record name Neotuberostemonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143120-46-1
Record name Neotuberostemonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143120-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neotuberostemonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is neotuberostemonine?

A1: this compound is a bioactive alkaloid primarily found in the roots of Stemona species, particularly Stemona tuberosa. These plants are traditionally used in Asian countries for their antitussive and insecticidal properties. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C22H31NO4, and its molecular weight is 373.49 g/mol. []

Q3: What are the main structural features of this compound?

A3: this compound belongs to the stenine-type of Stemona alkaloids, characterized by a complex tetracyclic pyrrolo[3,2,1-jk][1]benzazepine core structure. [, ]

Q4: How does this compound exert its biological effects?

A4: While the precise mechanisms are still being elucidated, research indicates that this compound may exert its effects through multiple pathways. For instance, it has been shown to:

  • Suppress inflammatory responses: this compound can inhibit lipopolysaccharide-induced nitric oxide production in BV2 microglial cells, suggesting anti-inflammatory activity. []
  • Modulate macrophage activity: Studies show that it can attenuate bleomycin-induced pulmonary fibrosis, potentially by suppressing macrophage recruitment and activation. [, ]
  • Inhibit osteoclastogenesis: Research indicates it can inhibit osteoclast formation by blocking the NF-κB pathway. []
  • Reduce cough reflex: this compound demonstrates significant antitussive activity in guinea pig models, potentially by interacting with the saturated tricyclic pyrrolo[3,2,1-jk] benzazepine nucleus. []

Q5: What are the potential therapeutic applications of this compound being investigated?

A5: Based on its observed biological activities, this compound is being explored for its potential in treating:

  • Pulmonary fibrosis: Preclinical studies indicate its ability to ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts. [, ]
  • Inflammatory diseases: Its anti-inflammatory properties make it a potential candidate for conditions involving excessive inflammation. []
  • Osteoporosis: The inhibition of osteoclastogenesis suggests a possible role in managing osteoporosis. []
  • Cough: Its established antitussive effects point towards its potential as a cough suppressant. []

Q6: What analytical techniques are used to identify and quantify this compound?

A6: Various analytical methods are employed for this compound characterization and quantification, including:

  • High-performance liquid chromatography (HPLC): Coupled with diode array detection (DAD) and evaporative light scattering detection (ELSD), HPLC offers a robust method for simultaneous quantification of this compound and other alkaloids in Stemona extracts. [, ]
  • Thin-layer chromatography (TLC): TLC combined with image analysis enables the detection and quantification of this compound in plant extracts. []
  • Mass spectrometry (MS): Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are valuable for pharmacokinetic studies and metabolic profiling of this compound in biological samples. [, ]
  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy, particularly 1D and 2D NMR, plays a crucial role in elucidating the structure and stereochemistry of this compound and its derivatives. [, , , ]

Q7: What is known about the pharmacokinetics of this compound?

A7: Studies in rats using UPLC-MS/MS have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound after oral administration of Stemonae Radix. []

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